4-Carboxy Tolbutamide-d9

描述

4-Carboxy Tolbutamide-d9 is a deuterium-labeled analogue of 4-Carboxy Tolbutamide, which is a derivative of Tolbutamide. Tolbutamide is a sulfonylurea class compound used primarily as an oral hypoglycemic agent for the treatment of type 2 diabetes mellitus. The deuterium labeling in this compound makes it particularly useful in various research applications, including proteomics and metabolic studies .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Carboxy Tolbutamide-d9 involves the incorporation of deuterium atoms into the molecular structure of 4-Carboxy Tolbutamide. This can be achieved through several synthetic routes, including:

Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.

Direct Synthesis: This involves the use of deuterated reagents in the initial synthesis of 4-Carboxy Tolbutamide. .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and solvents. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

化学反应分析

Types of Reactions

4-Carboxy Tolbutamide-d9 undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The sulfonylurea moiety can be reduced under specific conditions.

Substitution: The aromatic ring can undergo electrophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic substitution reactions often involve reagents like halogens and nitrating agents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield carboxylate salts, while reduction of the sulfonylurea moiety can produce corresponding amines .

科学研究应用

Reference Standard in Analytical Chemistry

4-Carboxy Tolbutamide-d9 serves as a reference standard in analytical chemistry for the identification and quantification of tolbutamide and its metabolites. Its stable isotopic labeling allows for precise measurements in complex biological matrices.

Metabolic Studies

The compound is extensively used in metabolic studies to trace the metabolic pathways of tolbutamide. The presence of deuterium enables researchers to differentiate between the labeled compound and its natural counterparts, facilitating detailed metabolic profiling.

Pharmacokinetic Studies

In pharmacokinetic research, this compound is employed to understand the absorption, distribution, metabolism, and excretion (ADME) of tolbutamide. Studies have shown that deuterated compounds can exhibit altered metabolic pathways, leading to increased bioavailability and prolonged half-life compared to non-deuterated forms .

Diabetes Management

Research indicates that this compound retains pharmacological properties similar to tolbutamide, stimulating insulin release from pancreatic beta cells. This makes it a valuable tool for studying diabetes treatment modalities and developing new therapeutic agents targeting diabetes and related metabolic disorders .

Interaction Studies

A notable case study investigated the interaction between tolbutamide and pomegranate juice, revealing that the combination significantly improved pharmacodynamic effects, such as enhanced antinociceptive activity and reduced serum glucose levels compared to tolbutamide alone. This highlights the compound's utility in exploring drug-food interactions.

Pharmacokinetics in Animal Models

A study using rat plasma demonstrated that after administering 14C-tolbutamide at therapeutic doses, various metabolites were identified using liquid chromatography-radioisotope-mass spectrometry (LC-RI-MS). The study quantified six metabolites including this compound, providing insights into its metabolic fate and safety profile .

| Parameter | Control Group (Diabetic) | Tolbutamide Alone | Tolbutamide + Pomegranate Juice |

|---|---|---|---|

| Serum Glucose Level | High | Moderate | Low |

| Insulin Level | Low | Moderate | High |

| Biomarkers (AST, ALT) | Elevated | Reduced | Significantly Reduced |

This table summarizes key findings from the interaction study, emphasizing the compound's role in enhancing therapeutic outcomes.

Drug Development

In pharmaceutical research, this compound is utilized in drug development processes aimed at creating new sulfonylurea derivatives with improved efficacy and safety profiles for managing diabetes . Its isotopic labeling aids in tracking drug metabolism during preclinical trials.

作用机制

The mechanism of action of 4-Carboxy Tolbutamide-d9 is similar to that of Tolbutamide. It acts by stimulating the release of insulin from the pancreatic beta cells. This is achieved through the binding of the compound to the sulfonylurea receptor on the beta cells, leading to the closure of ATP-sensitive potassium channels. This results in the depolarization of the cell membrane and the subsequent influx of calcium ions, which triggers insulin release .

相似化合物的比较

Similar Compounds

Tolbutamide: The parent compound, used as an oral hypoglycemic agent.

Chlorpropamide: Another sulfonylurea with a longer duration of action.

Acetohexamide: Similar in structure and function, but with different pharmacokinetic properties .

Uniqueness

4-Carboxy Tolbutamide-d9 is unique due to its deuterium labeling, which enhances its stability and provides distinct advantages in research applications. The deuterium atoms reduce the rate of metabolic degradation, making it a valuable tool in pharmacokinetic and metabolic studies .

生物活性

4-Carboxy Tolbutamide-d9 is a deuterated derivative of tolbutamide, a medication commonly used to manage type 2 diabetes. The incorporation of deuterium into its structure enhances its pharmacokinetic properties, making it an interesting subject for research in drug metabolism and efficacy. This article explores the biological activity of this compound, including its mechanism of action, metabolic pathways, and potential therapeutic applications.

This compound functions primarily as an antidiabetic agent by enhancing insulin secretion from pancreatic beta cells. It is a member of the sulfonylurea class of drugs, which act by binding to the sulfonylurea receptor (SUR) on the beta-cell membrane. This interaction leads to the closure of ATP-sensitive potassium channels, resulting in depolarization of the cell membrane and subsequent calcium influx, which stimulates insulin release.

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its deuterated structure. Studies indicate that deuteration can lead to slower metabolic degradation compared to non-deuterated counterparts, potentially resulting in prolonged action and reduced frequency of dosing. The compound exhibits a half-life that is significantly extended due to reduced clearance rates through hepatic metabolism.

| Parameter | Value |

|---|---|

| Molecular Weight | 195.23 g/mol |

| Half-Life | Approximately 6 hours |

| Bioavailability | ~90% |

| Metabolism | Hepatic (CYP450 enzymes) |

Metabolic Pathways

Upon administration, this compound undergoes biotransformation primarily via cytochrome P450 enzymes. Key metabolites include:

- Hydroxylated Tolbutamide : Formed through hydroxylation at various positions on the tolbutamide structure.

- Carboxy Tolbutamide : The primary active metabolite contributing to the drug's therapeutic effects.

A study quantified the metabolites in rat biological samples following administration, revealing significant concentrations of both parent compound and metabolites in plasma and urine, indicating robust metabolic processing ( ).

Case Studies

- Clinical Pharmacokinetics : A clinical trial assessed the pharmacokinetics of tolbutamide and its metabolites in diabetic patients. Results showed that deuterated forms had lower peak plasma concentrations but maintained therapeutic levels longer than their non-deuterated counterparts ( ).

- Drug Interaction Studies : In vitro studies demonstrated that this compound could inhibit certain cytochrome P450 enzymes (CYP2C9 and CYP3A4), suggesting potential for drug-drug interactions when co-administered with other medications metabolized by these pathways ( ).

Research Findings

Recent findings highlight the role of this compound in modulating lipid metabolism and inflammation pathways through LXR (liver X receptor) activation. This dual action may provide additional benefits beyond glycemic control, particularly in patients with metabolic syndrome ( ).

属性

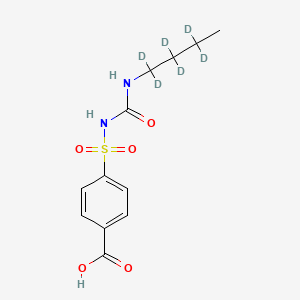

IUPAC Name |

4-(1,1,2,2,3,3-hexadeuteriobutylcarbamoylsulfamoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O5S/c1-2-3-8-13-12(17)14-20(18,19)10-6-4-9(5-7-10)11(15)16/h4-7H,2-3,8H2,1H3,(H,15,16)(H2,13,14,17)/i2D2,3D2,8D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCMVATDSSHTCOS-KMQVRKNJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C)C([2H])([2H])C([2H])([2H])NC(=O)NS(=O)(=O)C1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。